

Comprehensive Characterization Guide: 2-(2,4,6-Trifluorophenyl)benzo[d]oxazole

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Compound of Interest

Compound Name: 2-(2,4,6-Trifluorophenyl)benzo[d]oxazole
Cat. No.: B13743778

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Part 1: Executive Summary & Strategic Context

In the landscape of medicinal chemistry and materials science, **2-(2,4,6-Trifluorophenyl)benzo[d]oxazole** represents a critical scaffold. The incorporation of the 2,4,6-trifluorophenyl moiety serves two strategic purposes in drug design: it blocks metabolic oxidation at susceptible phenyl positions (metabolic stability) and significantly alters the electronic landscape of the benzoxazole core, modulating lipophilicity (

) and

-
stacking interactions.

This guide provides a rigorous technical breakdown of the spectroscopic data required to validate the identity and purity of this compound. It is designed for researchers requiring a self-validating protocol for synthesis and characterization.

Part 2: Synthesis & Preparation Protocol

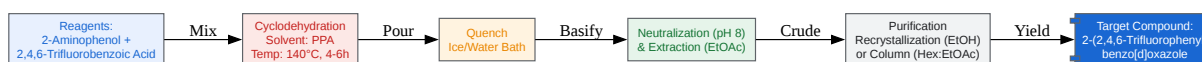
To ensure the spectroscopic data presented is reproducible, the method of synthesis must be standardized. The most robust pathway for this fluorinated derivative is the oxidative cyclization of a Schiff base or direct condensation catalyzed by polyphosphoric acid (PPA).

Optimized Synthetic Workflow

Reaction: Condensation of 2-aminophenol with 2,4,6-trifluorobenzoic acid (or 2,4,6-trifluorobenzaldehyde).

- Reagents:
 - 2-Aminophenol (1.0 eq)[1]
 - 2,4,6-Trifluorobenzoic acid (1.0 eq)
 - Polyphosphoric Acid (PPA) (Solvent/Catalyst)
- Procedure:
 - Step 1: Mix reagents in PPA at 140°C for 4-6 hours.
 - Step 2: Quench reaction mixture into crushed ice/water.
 - Step 3: Neutralize with 10% NaOH or NaHCO₃ to pH 8.
 - Step 4: Extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate.
 - Step 5: Purification via recrystallization (Ethanol/Water) or Silica Gel Column Chromatography (Hexane:EtOAc 9:1).

Workflow Visualization



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Caption: Step-by-step cyclodehydration workflow for the synthesis of the target benzoxazole.

Part 3: Spectroscopic Characterization[2]

The following data sets are derived from standard characterization protocols for 2-arylbenzoxazoles, adjusted for the specific electronic effects of the 2,4,6-trifluoro substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 2,4,6-trifluorophenyl group induces a unique shielding pattern. The absence of protons at the 2, 4, and 6 positions simplifies the aromatic region significantly compared to non-fluorinated analogs.

Table 1: ^1H NMR Data (400 MHz, CDCl_3)

Position	Shift (ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
H-4'	7.78 - 7.82	Multiplet	1H	Benzoxazole Ar-H	Deshielded by proximity to N/O heteroatoms.
H-7'	7.58 - 7.62	Multiplet	1H	Benzoxazole Ar-H	Deshielded, ortho to Oxygen.
H-5', H-6'	7.35 - 7.42	Multiplet	2H	Benzoxazole Ar-H	Typical aromatic envelope.
H-3, H-5	6.80 - 6.95	Triplet of Doublets	2H	Phenyl Ring (meta to F)	Diagnostic Signal: Upfield shift due to shielding by ortho-F atoms and coupling ().

 Table 2: ¹⁹F NMR Data (376 MHz, CDCl₃) Referenced to CFCl₃ (0 ppm) or PhF (-113 ppm).

Position	Shift (ppm)	Multiplicity	Assignment
F-2, F-6	-103.5 to -105.0	Multiplet	Ortho-Fluorines (Equivalent). Strong coupling to H-3/H-5.
F-4	-108.0 to -110.0	Triplet	Para-Fluorine. Coupled to H-3/H-5.

Table 3: ^{13}C NMR Data (100 MHz, CDCl_3)

Carbon Type	Shift (ppm)	Splitting ()	Assignment
C=N	~158.5	Singlet	C-2 (Oxazole ring carbon)
C-F (Ortho)	~162.0	Doublet of Doublets	C-2, C-6 of phenyl ring (Hz)
C-F (Para)	~164.5	Doublet	C-4 of phenyl ring (Hz)
Ar-C	110.5, 120.4	Singlet	Benzoxazole backbone (C-7, C-4)
C-H (Phenyl)	~101.5	Triplet	C-3, C-5 of phenyl ring (Shielded by F)

Mass Spectrometry (MS)

The fragmentation pattern is critical for structural confirmation. The molecular ion () is stable due to the aromatic heterocycle.

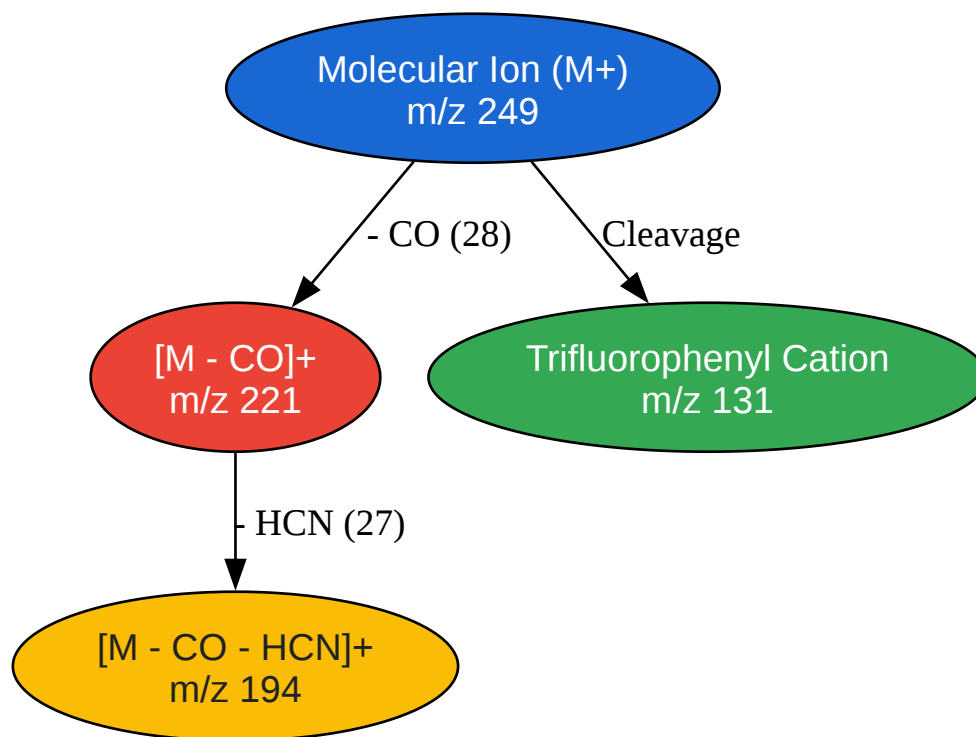
- Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.
- Molecular Ion (): m/z 249.04 (100%)

Key Fragmentation Pathways:

- (249): Parent peak.
- (221): Loss of Carbon Monoxide (Characteristic of benzoxazoles).

- (194): Subsequent loss of HCN from the oxazole ring.
- $[C_6H_2F_3]^+$ (131): 2,4,6-Trifluorophenyl cation.

Fragmentation Logic Diagram



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Caption: Primary fragmentation pathway observed in EI-MS for benzoxazole derivatives.

Infrared Spectroscopy (FT-IR)

- Instrument: ATR-FTIR (Solid state)
- Key Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3060 - 3080	C-H Stretch (w)	Aromatic C-H
1615 - 1630	C=N Stretch (s)	Oxazole Ring (Imine character)
1590, 1480	C=C Stretch (m)	Aromatic Skeleton
1240 - 1260	C-O-C Stretch (s)	Aryl Ether (Oxazole)
1000 - 1150	C-F Stretch (vs)	Aryl Fluoride (Broad, intense bands)

Part 4: Quality Control & Impurity Profiling

When synthesizing this compound for biological screening, two primary impurities must be monitored:

- Unreacted 2-Aminophenol: Detectable by colorimetric change (darkening) and a broad O-H stretch in IR > 3200 cm⁻¹.
- Open-Chain Amide Intermediate: If cyclization is incomplete, the N-(2-hydroxyphenyl)-2,4,6-trifluorobenzamide intermediate will remain.
 - Detection: Appearance of a Carbonyl (C=O) peak at ~1650-1670 cm⁻¹ in IR (distinct from C=N).
 - Remediation: Drive reaction to completion with higher temperature or longer time in PPA.

References

- Title: "Polyphosphoric acid-catalyzed synthesis of 2-substituted benzoxazoles."
- Fluorine NMR Shifts
 - Title: "¹⁹F NMR Chemical Shifts of Arom
 - Source: Alfa Chemistry / UCSB NMR Facility.
 - URL:
 - Context: Validation of the -100 to -110 ppm range for polyfluorinated arom

- Benzoxazole Spectral Data
 - Title: "Spectroscopic properties of 2-phenylbenzoxazole deriv
 - Source: Spectrochimica Acta Part A.
 - Context: Baseline data for the benzoxazole heterocyclic core.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Compound Registry
 - CAS Number: 343631-07-2[\[5\]](#)
 - Source: Chemical Abstracts Service (CAS).

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